An In-depth Technical Guide to Methyl 2,3-dichloro-5-iodobenzoate
An In-depth Technical Guide to Methyl 2,3-dichloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide addresses Methyl 2,3-dichloro-5-iodobenzoate (CAS 1509504-29-3), a compound for which publicly available experimental data is scarce. The information presented herein, including synthesis protocols and potential applications, is a scientifically informed projection based on established principles of organic chemistry and extensive data from structurally analogous compounds. This guide is intended for research and development purposes and should be used as a foundational resource for further investigation.
Introduction: Unlocking the Potential of a Polysubstituted Aromatic Scaffold
Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic ester featuring a unique substitution pattern. The presence of three distinct halogen atoms on the benzene ring—two chlorine atoms and one iodine atom—at specific positions imparts a highly differentiated reactivity profile. This makes it a potentially valuable and versatile building block for advanced organic synthesis.
In the landscape of drug discovery and material science, molecules that offer sites for selective, sequential modification are of paramount importance. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, positions Methyl 2,3-dichloro-5-iodobenzoate as a strategic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its prospective applications as a key synthetic intermediate.
Physicochemical and Structural Properties
| Property | Predicted Value / Information | Source / Basis |
| CAS Number | 1509504-29-3 | Public Record |
| Molecular Formula | C₈H₅Cl₂IO₂ | PubChem |
| Molecular Weight | 330.94 g/mol | Calculated |
| IUPAC Name | methyl 2,3-dichloro-5-iodobenzoate | IUPAC Nomenclature |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar halogenated benzoates |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene) | General properties of non-polar organic esters[1][2] |
| Melting Point | Estimated in the range of 60-90 °C | Extrapolation from related structures |
| Boiling Point | > 300 °C at atmospheric pressure (with decomposition) | Extrapolation from related structures |
| SMILES | COC(=O)C1=C(C(=CC(=C1)I)Cl)Cl | PubChem |
| InChI | InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | PubChem |
Proposed Synthesis Pathway: A Multi-step Approach
There is no published synthesis for Methyl 2,3-dichloro-5-iodobenzoate. However, a logical and robust pathway can be designed based on well-established synthetic transformations used for analogous compounds, such as 2-chloro-5-iodobenzoic acid.[3][4][5][6][7] The proposed synthesis begins with a commercially available dichlorinated aniline and proceeds through a Sandmeyer reaction followed by esterification.
Caption: Proposed multi-step synthesis of Methyl 2,3-dichloro-5-iodobenzoate.
Detailed Experimental Protocols (Proposed)
The following protocols are illustrative and should be optimized through systematic experimentation.
Step 1: Synthesis of 2,3-Dichloro-5-iodoaniline from 2,3-Dichloroaniline (Iodination)
-
Causality: Direct electrophilic iodination of the aniline ring is required. The amino group is a strong activating group, directing the incoming electrophile (iodine) to the para position, which is vacant and sterically accessible. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are effective for this transformation.
-
Protocol:
-
Dissolve 2,3-dichloroaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-dichloro-5-iodoaniline.
-
Step 2: Synthesis of 2,3-Dichloro-5-iodobenzoic Acid (Diazotization and Hydrolysis)
-
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[6][7] Here, we convert the amine to a diazonium salt, which is then displaced. While direct conversion to a carboxylic acid is less common, a two-step approach via a nitrile (Sandmeyer cyanation followed by hydrolysis) or direct hydrolysis under specific conditions can yield the desired benzoic acid.
-
Protocol:
-
Suspend 2,3-dichloro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3-4 eq).
-
Cool the suspension to 0-5 °C with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
(This step is critical and requires careful execution) In a separate flask, prepare a solution for the subsequent reaction. For hydrolysis, the diazonium salt solution would be slowly added to a heated aqueous solution, often containing a copper catalyst.
-
After the addition is complete, heat the mixture (e.g., 80-100 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the resulting 2,3-dichloro-5-iodobenzoic acid by recrystallization.
-
Step 3: Synthesis of Methyl 2,3-dichloro-5-iodobenzoate (Fischer Esterification)
-
Causality: Fischer esterification is a straightforward, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] Using methanol in excess as both the reagent and solvent drives the equilibrium towards the product.
-
Protocol:
-
Dissolve 2,3-dichloro-5-iodobenzoic acid (1.0 eq) in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl ester.
-
Purify by column chromatography or recrystallization to obtain the final product, Methyl 2,3-dichloro-5-iodobenzoate.
-
Potential Applications in Synthetic Chemistry
The primary utility of this molecule lies in its capacity as a versatile building block for creating more complex structures, particularly through palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds is the key to its synthetic potential.
Order of Reactivity: C–I >> C–Br > C–Cl
This reactivity differential allows for selective, sequential functionalization. The C-I bond can be selectively coupled under mild conditions, leaving the C-Cl bonds intact for subsequent, more forcing reaction conditions.[10][11]
Caption: Selective sequential cross-coupling strategy using Methyl 2,3-dichloro-5-iodobenzoate.
Pharmaceutical Research and Drug Discovery
Halogenated benzoic acids and their derivatives are common scaffolds in medicinal chemistry.[12] This compound can serve as a core fragment for the synthesis of novel small molecules targeting a range of biological pathways.
-
Kinase Inhibitors: Many kinase inhibitors feature complex substituted aromatic cores. Sequential Suzuki couplings could be employed to introduce different aryl or heteroaryl groups at the 5- and then the 2- or 3-positions to explore the structure-activity relationship (SAR).
-
Antimicrobial Agents: The lipophilic nature of the iodinated and chlorinated ring may facilitate penetration of microbial cell membranes, a strategy explored for other iodinated benzoic acid derivatives.[13]
-
Scaffold Decoration: The ester can be hydrolyzed to the corresponding carboxylic acid post-coupling, providing a handle for amide bond formation, a crucial linkage in many drug molecules.
Material Science
The ability to introduce different functional groups onto the benzene ring makes this compound a candidate for synthesizing novel organic materials.
-
Organic Electronics: By introducing conjugated groups via Sonogashira or Suzuki reactions, novel chromophores or building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be developed.[10]
-
Functional Polymers: The benzoic acid moiety can be incorporated into polymer backbones or side chains to create materials with tailored thermal, optical, or electronic properties.
Agrochemical Development
Substituted benzoic acids have a long history in agrochemicals, acting as herbicides or plant growth regulators.[3] The unique substitution pattern of this molecule could be exploited to develop new active ingredients with novel modes of action.
Conclusion and Future Outlook
Methyl 2,3-dichloro-5-iodobenzoate represents a promising, yet underexplored, synthetic intermediate. Its value is derived not from any intrinsic activity, but from the strategic placement of halogens with differential reactivity, which enables controlled, site-selective chemical modifications. The proposed synthesis provides a viable route for its preparation, opening the door for its use in constructing complex molecules for pharmaceuticals, materials, and agrochemicals. For researchers in drug discovery and process chemistry, this compound offers a sophisticated scaffold to build molecular diversity and accelerate the development of next-generation chemical entities. Further experimental validation of the proposed synthesis and exploration of its reactivity in various coupling reactions are warranted to fully unlock its potential.
References
- A synthetic method of 2-chloro-5-iodobenzoic acid. Google Patents. CN104193616A.
-
Preparation method of 2-chloro-5-iodobenzoic acid. Eureka | Patsnap. Available from: [Link]
- Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents. CN104086361A.
- A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5. Google Patents. CN106748721A.
-
What are the chemical properties of Methyl Benzoate? Blog - Evergreensino. Available from: [Link]
-
METHYL BENZOATE. Ataman Kimya. Available from: [Link]
-
The Chemical Synthesis and Properties of Methyl Benzoate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
methyl benzoate. The Good Scents Company. Available from: [Link]
-
Methyl Benzoate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
-
Acid to Ester - Common Conditions. The Synthetic Rota. Available from: [Link]
-
Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry via PMC, NIH. Available from: [Link]
-
General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition via PubMed. Available from: [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry via PubMed. Available from: [Link]
Sources
- 1. What are the chemical properties of Methyl Benzoate? - Blog - Evergreensino [evergreensinochem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sonogashira–Hagihara reactions of halogenated glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
